5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative characterized by a bromine substituent at position 5 and a piperidin-3-yloxy group at position 2. The piperidine ring is further functionalized with a 4-(trifluoromethyl)benzoyl moiety at the nitrogen atom. The bromine atom enhances electrophilic reactivity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMPODJMIPAXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common method starts with the bromination of a pyrimidine derivative, followed by the introduction of the piperidinyl-oxy group through nucleophilic substitution. The trifluoromethylbenzoyl group is then attached using a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine. Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against various cancer cell lines. For instance, derivatives of trifluoromethyl pyrimidines have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) at concentrations around , demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism behind the anticancer activity is believed to involve the inhibition of specific kinases that are critical for cancer cell proliferation. The presence of the piperidine moiety may enhance the selectivity and efficacy of these compounds against tumor cells compared to normal cells .
Agrochemical Applications
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity. In a study assessing various trifluoromethyl pyrimidine derivatives, it was found that certain compounds exhibited significant insecticidal effects against pests such as Spodoptera frugiperda and Mythimna separata. These studies utilized concentrations of , with some derivatives showing mortality rates comparable to established insecticides like chlorantraniliprole .
Antifungal Activity
In addition to insecticidal properties, this compound derivatives have demonstrated antifungal activity. Notably, specific compounds showed inhibition rates exceeding 90% against fungal pathogens such as Botrytis cinerea, which is significant for agricultural applications .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Target Organism/Cell Line | Concentration Tested | Outcome |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | Significant cytotoxicity observed | |
| Anticancer | HeLa (cervical cancer) | Significant cytotoxicity observed | |
| Insecticidal | Spodoptera frugiperda | Comparable mortality to controls | |
| Insecticidal | Mythimna separata | Comparable mortality to controls | |
| Antifungal | Botrytis cinerea | Varies | Inhibition rates >90% |
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Calculated based on structural formula; †Estimated using atomic masses.
Biological Activity
5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a piperidine moiety. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenase (COX), which are crucial in cancer and inflammatory processes respectively .
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects, suggesting potential use in treating bacterial infections .
- Anticancer Properties : Some studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential in oncology .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from relevant studies:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| DHFR Inhibition | 0.63 | |
| COX-2 Inhibition | 0.04 | |
| Antibacterial Activity (E. coli) | 2.14 | |
| Cytotoxicity (HeLa cells) | 1.21 |
These values indicate the compound's potency in inhibiting specific targets, showcasing its potential therapeutic applications.
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related pyrimidine derivative on HeLa cells, revealing significant cytotoxicity with an IC50 value of 1.21 µM, suggesting a strong potential for further development in cancer therapy .
- Anti-inflammatory Properties : In another study focusing on COX inhibition, the compound demonstrated an IC50 comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential for treating inflammatory diseases .
Q & A
Basic: What are common synthetic routes for 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Bromination of a pyrimidine precursor (e.g., 2-hydroxypyrimidine) using reagents like PBr₃ or NBS to introduce the bromine substituent .
- Step 2: Functionalization of the piperidine ring. For example, coupling 4-(trifluoromethyl)benzoyl chloride with piperidin-3-ol under Schotten-Baumann conditions to form the benzoylated piperidine intermediate .
- Step 3: Etherification via nucleophilic substitution, where the hydroxyl group of the piperidine intermediate reacts with the brominated pyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Key Considerations: Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography.
Advanced: How can reaction yields be optimized for the etherification step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the hydroxyl group .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) or mild bases (Cs₂CO₃) to improve reactivity .
- Temperature Control: Gradual heating (60–100°C) prevents side reactions like hydrolysis of the benzoyl group .
Validation: Characterize intermediates via ¹H/¹³C NMR to confirm ether bond formation and assess purity by HPLC .
Basic: What analytical techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., pyrimidine protons at δ 8.3–8.5 ppm, piperidine protons at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and CF₃ groups (~125 ppm, q, J = 288 Hz) .
- X-Ray Crystallography: Resolves stereochemistry of the piperidine ring and confirms the ether linkage (e.g., bond angles of ~120° for sp³-hybridized oxygen) .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 460.05 for C₁₇H₁₄BrF₃N₃O₂) .
Advanced: How to resolve ambiguities in crystallographic data for this compound?
Methodological Answer:
- Multi-Technique Approach: Combine X-ray diffraction with DFT-optimized molecular geometry to validate bond lengths/angles .
- Disorder Modeling: For flexible piperidine or benzoyl groups, refine crystallographic data using split-site occupancy models .
- Validation Metrics: Ensure R-factor < 0.05 and data-to-parameter ratio > 10 to minimize overfitting .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Target Identification: Screen against kinase or GPCR libraries using fluorescence polarization or SPR assays .
- Mechanistic Insight: The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes, while the pyrimidine core mimics purine bases in ATP-binding sites .
Example: Similar pyrimidine derivatives inhibit PI3K/mTOR pathways with IC₅₀ < 100 nM .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Modular Synthesis: Vary substituents (e.g., replace Br with Cl, modify the benzoyl group) and test activity .
- Biophysical Assays: Use ITC or microscale thermophoresis to quantify binding affinity changes (ΔKd) .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target engagement .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via LC-MS. The benzoyl group may hydrolyze under acidic conditions (pH < 3) .
- Plasma Stability: Test in human plasma at 37°C; quantify parent compound loss over time using UPLC-PDA .
Advanced: How to address contradictions in biological activity data?
Methodological Answer:
- Reproducibility Checks: Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .
- Off-Target Profiling: Use proteome-wide affinity pulldown assays to identify non-specific binding .
- Meta-Analysis: Compare data across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
Basic: What computational tools predict this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models electron distribution, identifying reactive sites (e.g., Br for Suzuki coupling) .
- pKa Prediction: Tools like MarvinSketch estimate Brønsted acidity (e.g., pyrimidine NH pKa ~ 4.5) .
Advanced: How to design molecular dynamics (MD) simulations for binding studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
